REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[NH:6][C:7]([CH2:12]C)=[CH:8][C:9]=1[C:10]#[N:11])=[O:4].C(C1C=C(C)NC=1C(O)=O)#N>>[CH3:1][O:2][C:3]([C:5]1[NH:6][C:7]([CH3:12])=[CH:8][C:9]=1[C:10]#[N:11])=[O:4]
|
Name
|
Intermediate 27
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1NC(=CC1C#N)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)C1=C(NC(=C1)C)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)C1=C(NC(=C1)C)C(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C=1NC(=CC1C#N)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |